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Dodecyl(triphenyl)phosphanium;chloride

Cat. No.: B14132133
CAS No.: 84902-22-7
M. Wt: 467.1 g/mol
InChI Key: ZOKWYSXFTXBLSG-UHFFFAOYSA-M
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Description

Significance and Research Trajectories of Quaternary Phosphonium (B103445) Salts

Quaternary phosphonium salts (QPSs) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a tetravalent, positively charged cation. nih.gov This structure is analogous to quaternary ammonium (B1175870) salts, but the larger atomic radius and lower electronegativity of phosphorus compared to nitrogen often lead to enhanced properties. rsc.org The research trajectories of QPSs have been diverse and impactful across multiple domains of chemistry.

Initially recognized for their role in the Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, the applications of QPSs have expanded significantly. researchgate.net They are now extensively investigated and utilized as:

Phase-Transfer Catalysts (PTCs): QPSs are highly effective in phase-transfer catalysis, a technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). alfachemic.comchemicalbull.comresearchgate.net The lipophilic organic groups allow the phosphonium cation to be soluble in the organic phase, while its positive charge enables it to pair with and transport an anionic reactant from the aqueous phase into the organic phase, thereby accelerating the reaction rate. chemicalbull.comfluorochem.co.uk Their excellent thermal and chemical stability often makes them superior to their ammonium counterparts in this role. researchgate.netfluorochem.co.uk

Antimicrobial Agents: A significant area of research focuses on the biological activity of QPSs. researchgate.netnih.gov Compounds with long alkyl chains, typically between 8 and 18 carbons, have demonstrated potent antimicrobial capabilities against a broad spectrum of bacteria, fungi, and viruses. rsc.orgresearchgate.netnih.gov The positively charged phosphorus center is drawn to the negatively charged bacterial cell wall, while the lipophilic chains disrupt the cell membrane, leading to cell death. rsc.orgnih.gov This mechanism has made them promising candidates for developing new disinfectants and antimicrobial materials, particularly in the face of growing resistance to traditional quaternary ammonium compounds. nih.govresearchgate.net

Ionic Liquids (ILs): Many phosphonium salts exist as liquids at or near room temperature, classifying them as ionic liquids. These phosphonium-based ILs are noted for their high thermal and chemical stability, low vapor pressure, and unique solvating properties. researchgate.netresearchgate.net These characteristics make them attractive as "green" solvents and catalysts for a variety of chemical processes, including organic synthesis and extractive desulfurization of fuels. researchgate.netresearchgate.net

Catalysts and Reagents in Organic Synthesis: Beyond phase-transfer catalysis, QPSs serve as versatile organocatalysts and reagents in numerous chemical transformations. researchgate.net They have been employed in CO2 valorization, such as the synthesis of cyclic carbonates from epoxides, and in halogen-exchange reactions. nih.gov

Current research continues to explore the synthesis of novel QPSs with tailored properties for specific applications, including the development of polymeric phosphonium salts for recyclable catalysts and advanced materials. researchgate.netnih.govresearchgate.net

Evolution of Dodecyl(triphenyl)phosphanium Chloride in Contemporary Chemical Science

Dodecyl(triphenyl)phosphanium chloride, a representative member of the QPS family, combines the steric bulk and electronic properties of three phenyl rings with the surface-active nature of a C12 alkyl chain. Its evolution in chemical science is closely tied to the advancements in the applications of QPSs.

The synthesis of dodecyl(triphenyl)phosphanium salts typically involves the quaternization of triphenylphosphine (B44618) with a 12-carbon alkyl halide, such as 1-chlorododecane (B51209) or 1-bromododecane. researchgate.net This straightforward nucleophilic substitution reaction is a common method for preparing a wide variety of phosphonium salts. organic-chemistry.orgarkat-usa.org

Historically, its primary application has been as a phase-transfer catalyst. The presence of the three phenyl groups and the long dodecyl chain provides significant organophilicity, making it highly effective at transferring anions from an aqueous phase to an organic medium for reactions such as nucleophilic substitutions, alkylations, and oxidations. chemicalbull.comcore.ac.uk

More recently, research has highlighted its potential in material science and biological applications. The structural features of dodecyl(triphenyl)phosphanium chloride—a cationic head and a long hydrophobic tail—make it an effective surfactant. This property is being explored in the formulation of novel materials. For instance, polymeric systems incorporating triphenylphosphonium moieties have been shown to exhibit thermoresponsive behavior in the presence of salts, which is crucial for creating "smart" materials that respond to environmental stimuli. researchgate.net

Furthermore, drawing on the established antimicrobial properties of long-chain QPSs, dodecyl(triphenyl)phosphanium chloride and its derivatives are subjects of investigation as biocides. nih.govresearchgate.net The C12 alkyl chain is considered optimal for high antibacterial efficacy with potentially lower toxicity compared to other chain lengths, making it a molecule of interest for developing new antimicrobial agents that may circumvent existing resistance mechanisms. researchgate.net

Scope and Academic Focus of the Research Review

This review focuses on the chemical compound Dodecyl(triphenyl)phosphanium chloride within the context of advanced chemical research. It begins by establishing the broader significance of quaternary phosphonium salts, detailing their established roles as phase-transfer catalysts, antimicrobial agents, and ionic liquids, which form the foundation for understanding the specific utility of the title compound.

The core of the review is dedicated to Dodecyl(triphenyl)phosphanium chloride itself. It examines the evolution of its applications from a conventional phase-transfer catalyst to a molecule of interest in contemporary materials science and antimicrobial research. The academic focus is maintained strictly on its chemical properties, synthesis, and applications in these fields, presenting detailed research findings and relevant data.

Chemical and Physical Properties of Dodecyl(triphenyl)phosphanium Chloride

PropertyValue
IUPAC Name Dodecyl(triphenyl)phosphanium chloride
Molecular Formula C30H40ClP
Molecular Weight 467.07 g/mol
CAS Number 17857-14-6
Appearance White to yellow powder
Melting Point 85-88°C (for the bromide analogue)
Solubility Soluble in DMSO and ethanol (B145695)

Note: Data for the chloride salt is limited in some public sources; where necessary, data for the closely related bromide salt is provided as a reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40ClP B14132133 Dodecyl(triphenyl)phosphanium;chloride CAS No. 84902-22-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84902-22-7

Molecular Formula

C30H40ClP

Molecular Weight

467.1 g/mol

IUPAC Name

dodecyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C30H40P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1

InChI Key

ZOKWYSXFTXBLSG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Approaches and Novel Derivatives

Building upon traditional methods, researchers have developed advanced synthetic strategies to create novel molecular architectures incorporating the dodecyl(triphenyl)phosphanium moiety for specialized applications.

Bola-amphiphiles are a class of molecules that possess two hydrophilic head groups connected by a single hydrophobic chain. A dodecyl-linked bis(triphenylphosphonium) salt is a representative example of this structure. nih.gov The synthesis of such compounds involves reacting a long-chain dihalide, in this case, a 1,12-dihalo-dodecane, with two equivalents of triphenylphosphine (B44618). nih.gov

The reaction creates a molecule with a triphenylphosphonium cation at each end of the C12 alkyl chain. nih.gov These bola-amphiphilic structures have been shown to self-assemble into vesicles in aqueous solutions when their concentration exceeds a critical aggregation concentration. nih.gov The C12 alkyl chain, in particular, has been selected in some studies due to the resulting compound's combination of high antibacterial activity and low cytotoxicity. nih.gov

To facilitate catalyst recovery and simplify product purification, triphenylphosphine can be immobilized on a polymer support, such as polystyrene (PS-TPP). nih.gov These polymer-supported reagents can then be used to synthesize polymer-bound dodecyl(triphenyl)phosphanium chloride. The synthesis involves the reaction of the polymer-supported triphenylphosphine with a dodecyl halide. nih.gov

This approach retains the phosphonium (B103445) salt on the solid support, which can be easily removed from the reaction mixture by filtration. This technique has been widely explored for applications in various organic transformations, including the Wittig reaction, where the polymer-supported phosphine (B1218219) oxide byproduct can also be easily separated. nih.gov The use of polymer supports offers advantages in process simplification and potential for recycling the reagent. researchgate.net

The synthesis of alkylene triphenyl double quaternary phosphonium salts, such as 1,12-dodecylidene triphenyl double phosphonium bromide, follows a methodology similar to that for bola-amphiphiles. scirp.orgsemanticscholar.org These compounds are prepared via a bimolecular nucleophilic substitution reaction between a long-chain α,ω-dihaloalkane (e.g., 1,12-dibromododecane) and triphenylphosphine. scirp.orgsemanticscholar.org

In a typical procedure, 1,12-dibromododecane (B1294643) is reacted with a slight excess of triphenylphosphine in a solvent like DMAC under an inert atmosphere at elevated temperatures (e.g., 150°C) for an extended period (e.g., 20 hours). semanticscholar.org This process yields the double quaternary salt where a phosphonium group is attached to each end of the dodecyl chain. semanticscholar.org Such syntheses have reported productivity in the range of 58% to 83%. scirp.orgsemanticscholar.org

Table 2: Synthesis of 1,12-dodecylidene triphenyl double phosphonium bromide semanticscholar.org
Reactant 1Reactant 2SolventTemperatureTimeProductivity
1,12-dibromododecaneTriphenylphosphineDMAC150°C20 h58% - 83%

Catalytic Applications in Organic Synthesis

Dodecyl(triphenyl)phosphanium Chloride as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. researchgate.netscienceinfo.com Dodecyl(triphenyl)phosphanium chloride, like other quaternary phosphonium (B103445) salts, excels as a phase transfer catalyst due to its amphiphilic nature. wikipedia.orgresearchgate.net The positively charged phosphonium head is hydrophilic, while the long dodecyl tail and phenyl groups are lipophilic, allowing it to transport anionic reactants from the aqueous phase into the organic phase where the reaction occurs. chemicalbull.com This process circumvents the insolubility of reactants in different phases, often leading to faster reaction rates, milder conditions, and higher yields. scienceinfo.comchemicalbull.com

The efficacy of Dodecyl(triphenyl)phosphanium chloride in biphasic systems is well-established in a variety of nucleophilic substitution and condensation reactions. In such systems, an inorganic nucleophile (e.g., cyanide, hydroxide (B78521), halide) is dissolved in the aqueous phase, while the organic substrate is in an immiscible organic solvent. The phosphonium catalyst facilitates the transfer of the nucleophilic anion into the organic phase.

The general mechanism involves the phosphonium cation (Q⁺), Dodecyl(triphenyl)phosphanium, exchanging its accompanying chloride anion for the reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface. The resulting ion pair, [Q⁺Y⁻], is sufficiently soluble in the organic phase due to its lipophilic exterior. Once in the organic phase, the "naked" anion is highly reactive and readily reacts with the organic substrate (RX) to form the product (RY) and regenerate the catalyst's original anionic form [QX]. The catalyst then returns to the interface to repeat the cycle. jetir.orgoperachem.com Phosphonium salts are known to tolerate higher temperatures compared to their ammonium (B1175870) counterparts, expanding their utility. wikipedia.org

Table 1: Examples of Biphasic Reactions Catalyzed by Phosphonium Salts

Reaction Type Aqueous Phase Reactant Organic Substrate Typical Product Catalyst Role
Nucleophilic Substitution Sodium Cyanide (NaCN) 1-Bromooctane 1-Cyanooctane Transports CN⁻ into the organic phase
Williamson Ether Synthesis Sodium Hydroxide (NaOH) / Phenol Benzyl Chloride Benzyl Phenyl Ether Transports phenoxide ion into the organic phase

This table represents generalized reactions where phosphonium salts like Dodecyl(triphenyl)phosphanium chloride are effective.

The kinetics of phase transfer catalyzed reactions are complex, involving both mass transfer between phases and the intrinsic reaction rate in the organic phase. researchgate.net The reaction primarily occurs in the bulk organic phase or at the interface. For catalysts like Dodecyl(triphenyl)phosphanium chloride, the process begins at the liquid-liquid interface where anion exchange occurs. mdpi.com

Stirring Speed: Adequate stirring is crucial to maximize the interfacial surface area between the two phases, which directly enhances the rate of anion exchange and transfer. mdpi.com

Catalyst Structure: The lipophilicity of the catalyst is a key determinant of its efficiency. The long dodecyl chain in Dodecyl(triphenyl)phosphanium chloride ensures strong partitioning into the organic phase, making it an effective carrier.

Solvent Choice: The organic solvent affects the solubility of the catalyst-anion ion pair and the intrinsic reaction rate. Solvents like dichloromethane (B109758) and toluene (B28343) are commonly used. operachem.com

Presence of Water: In some solid-liquid PTC systems, the addition of a small amount of water can significantly accelerate the reaction rate by facilitating the dissolution of the solid reactant. researchgate.net

Applications in Wittig Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones). wikipedia.orglibretexts.org The key reagent in this transformation is a phosphorus ylide, which is typically prepared from a phosphonium salt. masterorganicchemistry.com Dodecyl(triphenyl)phosphanium chloride serves as a precursor to a Wittig reagent. lumenlearning.com

The synthesis of the Wittig reagent begins with the deprotonation of the Dodecyl(triphenyl)phosphanium salt using a strong base, such as n-butyllithium or sodium hydride. libretexts.orglumenlearning.com The base removes a proton from the carbon atom adjacent to the phosphorus atom, yielding a phosphonium ylide, a species with adjacent positive and negative charges.

This ylide is a powerful nucleophile. The reaction with an aldehyde or ketone proceeds via a nucleophilic attack of the ylide's carbanion on the carbonyl carbon. This step is believed to form a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition. wikipedia.orgorganic-chemistry.org This intermediate is unstable and rapidly decomposes to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence. lumenlearning.com This process is a highly reliable method for C-C bond formation, allowing for the extension of carbon chains. masterorganicchemistry.com

A significant aspect of the Wittig reaction is its stereoselectivity—the preferential formation of one stereoisomer of the alkene (Z or E). The stereochemical outcome is largely dependent on the nature of the substituents attached to the ylide.

Non-stabilized Ylides: Ylides derived from simple alkylphosphonium salts, such as Dodecyl(triphenyl)phosphanium chloride, are considered "non-stabilized." These ylides react rapidly and typically yield the (Z)-alkene (cis) as the major product with high selectivity, especially with aliphatic aldehydes under lithium-salt-free conditions. wikipedia.orgorganic-chemistry.org

Stabilized Ylides: In contrast, ylides bearing electron-withdrawing groups (e.g., esters, ketones) are "stabilized." They are less reactive and generally lead to the formation of the (E)-alkene (trans) as the predominant product. lumenlearning.comorganic-chemistry.org

The scope of the Wittig reaction is broad; it is compatible with a wide range of functional groups on both the ylide and the carbonyl compound. libretexts.org However, the reaction of non-stabilized ylides with sterically hindered ketones can be slow or inefficient. The stereoselectivity can also be influenced by reaction conditions, such as the solvent and the presence of metal salts. wikipedia.orgelsevierpure.com For instance, the presence of lithium salts can decrease the (Z)-selectivity by affecting the equilibration of intermediates. researchgate.net

Table 2: Stereoselectivity in the Wittig Reaction

Ylide Type R Group on Ylide Reactivity Major Alkene Isomer
Non-stabilized Alkyl (e.g., Dodecyl) High (Z)-alkene
Stabilized Ester, Ketone, Cyanide Low (E)-alkene

Dodecyl(triphenyl)phosphanium Chloride in Advanced Organic Transformations

Beyond its fundamental roles, Dodecyl(triphenyl)phosphanium chloride and similar phosphonium salts are employed in more advanced and specialized organic transformations. Their stability and catalytic activity make them suitable for industrial applications in the synthesis of fine chemicals, pharmaceuticals, and agricultural products. researchgate.netresearchgate.net

Phosphonium salt catalysts have been utilized in various C-C and C-N bond-forming reactions beyond the standard Wittig reaction. nih.gov For example, in palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are critical, and phosphonium salts can sometimes serve as precursors to these ligands or influence the catalytic cycle. Similarly, nickel-catalyzed reactions for C-P bond formation can utilize phosphonium salts. mdpi.com

In the realm of "green chemistry," the use of phosphonium salts as phase transfer catalysts is highly advantageous as it often allows for the use of water as a solvent, reducing the need for volatile and hazardous organic solvents. scienceinfo.comwikipedia.org The development of asymmetric phase transfer catalysis, using chiral phosphonium salts, allows for the enantioselective synthesis of complex molecules, which is of particular importance in the pharmaceutical industry. scienceinfo.com

Cycloaddition Reactions and Selective Iodination

Quaternary phosphonium salts like dodecyl(triphenyl)phosphanium chloride are well-established as phase-transfer catalysts (PTCs). vestachem.comnih.gov This mode of catalysis is crucial for reactions involving reactants that are soluble in separate, immiscible phases, such as an aqueous phase and an organic phase. nih.govoperachem.com The phosphonium salt, with its lipophilic alkyl and aryl groups and its ionic head, can transport an anionic reactant from the aqueous phase into the organic phase where the reaction with an organic substrate occurs. operachem.com

While specific documented instances of dodecyl(triphenyl)phosphanium chloride in cycloaddition or selective iodination are not prevalent, its function can be understood through the principles of phase-transfer catalysis, a technique widely applied to these reaction types.

Mechanism in Heterogeneous Reactions: In a typical PTC system, the dodecyl(triphenyl)phosphanium cation pairs with an anion (e.g., iodide, I⁻) in the aqueous phase. The lipophilic nature of the cation, conferred by the phenyl and dodecyl groups, allows this ion pair to dissolve in the organic phase. Here, the "naked" anion is poorly solvated and thus highly reactive, enabling it to participate in reactions such as nucleophilic substitution for iodination or in base-mediated cycloadditions. pg.edu.plprinceton.edu

Application in Iodination: The nucleophilic substitution of chlorine or other leaving groups on organic substrates by iodide is a classic application of PTC. researchgate.net For instance, the iodination of plasticized poly(vinyl chloride) has been successfully carried out using potassium iodide in an aqueous medium with tetrabutylammonium (B224687) bromide and tetrabutylammonium hydrogen sulfate (B86663) as phase-transfer catalysts. researchgate.net Dodecyl(triphenyl)phosphanium chloride is expected to perform a similar function, facilitating the transfer of iodide ions to achieve iodination under heterogeneous conditions.

Role in Cycloaddition: Many cycloaddition reactions are performed under basic conditions where a PTC can be used to transfer a hydroxide or other basic anion into the organic phase to generate the reactive species in situ. This avoids the need for expensive, anhydrous, or hazardous bases and solvents. nih.gov

Table 1: General Applications of Phosphonium Salts as Phase-Transfer Catalysts

Reaction TypeRole of Phosphonium Salt (PTC)Example of Analogous Catalyst
Nucleophilic Substitution (e.g., Iodination) Transports nucleophilic anion (e.g., I⁻) from aqueous to organic phase.Tetrabutylammonium bromide researchgate.net
Alkylation Transfers anionic nucleophiles for C, O, S, and N-alkylation.Tetrabutylphosphonium bromide pg.edu.pl
Elimination Reactions Facilitates dehydrohalogenation by transferring base into the organic phase.(C₈H₁₇)₄NBr alfachemic.com
Cyclopropanation Effective in carbene-based reactions under PTC conditions.Cyclopropenium salts nih.gov

Cross-Coupling Reactions Facilitated by Phosphonium Catalysts

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for forming carbon-carbon bonds. researchgate.netnih.gov While the primary catalyst is a palladium complex, the efficiency and scope of these reactions are heavily dependent on the ligands attached to the palladium center and the reaction conditions. nih.gov Phosphonium salts, though not the primary catalysts themselves, can play a crucial facilitating role.

Ionic Liquid Media: Phosphonium salts, particularly those with tailored alkyl chains, are used as ionic liquids. When used as solvents, they can stabilize the palladium catalyst, prevent its decomposition (e.g., formation of palladium black), and allow for easier catalyst recycling. cdnsciencepub.comnrcresearchpress.com Phosphonium-based ionic liquids are often more stable under the basic conditions required for many cross-coupling reactions compared to other types, such as imidazolium (B1220033) salts. cdnsciencepub.com

Phase-Transfer Catalysis in Cross-Coupling: In cross-coupling reactions that involve inorganic bases (e.g., K₂CO₃, K₃PO₄) which are often insoluble in organic reaction solvents, a phosphonium salt can act as a phase-transfer catalyst. It facilitates the transfer of the anionic base into the organic phase, thereby promoting the transmetalation step of the catalytic cycle.

Catalyst Systems: Research has shown that tethering a phosphonium salt to a carbopalladacycle catalyst creates an "ionophilic" catalyst. cdnsciencepub.comnrcresearchpress.com This tagged catalyst selectively partitions into an ionic liquid reaction phase, which simplifies product isolation (e.g., via sublimation) and enhances catalyst recyclability. cdnsciencepub.com

Table 2: Roles of Phosphonium Compounds in Cross-Coupling Reactions

RoleDescriptionExample Compound/System
Ionic Liquid Medium Serves as a stable, non-volatile solvent that can stabilize the Pd catalyst.Phosphonium-based ionic liquids cdnsciencepub.com
Phase-Transfer Catalyst Transports inorganic bases (e.g., CO₃²⁻, PO₄³⁻) into the organic reaction phase.General quaternary phosphonium salts
Ionophilic Tag Covalently attached to a Pd catalyst to improve recyclability and ease product isolation.Phosphonium-tagged oxime carbopalladacycle cdnsciencepub.comnrcresearchpress.com

Role as an Accelerator in Polymer Curing Systems

One of the most well-documented industrial applications for quaternary phosphonium salts is as accelerators in the curing of thermosetting polymers, particularly epoxy resins. researchgate.netgoogle.comiaea.orggoogle.com Dodecyl(triphenyl)phosphanium chloride and its analogues are highly effective in speeding up the cross-linking reaction between epoxy resins and hardeners like acid anhydrides or phenols. researchgate.netresearchgate.net

Mechanism of Acceleration: In epoxy-anhydride systems, the phosphonium salt is believed to activate the anhydride (B1165640) through an electrophilic attack, making it more susceptible to reaction with the epoxy group or a hydroxyl group. researchgate.net The reaction mechanism can proceed through the formation of a phosphonium salt-anhydride adduct, which then initiates the polymerization cascade. google.com This leads to a significant reduction in the curing temperature and time required to achieve a fully cross-linked network. san-apro.co.jpresearchgate.net

Influence on Properties: The use of phosphonium salt accelerators can lead to cured epoxy polymers with higher crosslink density compared to other accelerators. researchgate.netiaea.org This, in turn, can improve the thermal and mechanical properties of the final material. iaea.org The choice and concentration of the phosphonium salt are critical; optimal amounts lead to a good balance of cure time, storage life (pot life), and desired physical properties. google.com Analogues such as benzyltriphenylphosphonium (B107652) chloride are used as accelerators for the curing of fluoroelastomers. kaysonchemical.com

Table 3: Comparison of Phosphonium Salt Accelerators in Epoxy Curing

AcceleratorSystemEffect
Butyltriphenylphosphonium bromide Epoxy-anhydrideLowers activation energy for curing researchgate.net
Benzyltriphenylphosphonium bromide Epoxy-anhydrideAllows for fabrication of polymers with higher crosslink density researchgate.net
Triphenylphosphine-1,4-benzoquinone (TPP-BQ) Biphenyl type EMCsExhibits high thermal latency, inert at low temperatures but active at curing temperatures researchgate.net
General Quaternary Phosphonium Salts Glycidyl ether epoxy resinsAct as effective latent catalysts, enabling rapid gel times at 130-170°C google.com

Catalysis in Organotin Compound Synthesis

The synthesis of organotin compounds is a mature field in organometallic chemistry, with several established industrial methods. rjpbcs.comnih.gov These compounds have found wide application as PVC stabilizers, biocides, and catalysts for other reactions. nih.gov

A review of the primary synthetic routes for organotin compounds indicates that phosphonium salts like dodecyl(triphenyl)phosphanium chloride are not typically employed as catalysts. The main methods include:

Grignard Reactions: The reaction of a tin tetrahalide (e.g., SnCl₄) with a Grignard reagent (R-MgX).

Wurtz-type Reactions: The reaction of an alkyl halide with a sodium-tin alloy.

Alkylation with Organoaluminum Compounds: A common industrial route involving the alkylation of tin tetrachloride.

Direct Synthesis: The reaction of metallic tin directly with an alkyl halide, which is commercially successful for producing compounds like dimethyltin (B1205294) dichloride, sometimes in the presence of a catalyst, though phosphonium salts are not specified. rjpbcs.com

While organotin compounds themselves are used as catalysts for esterification and polyurethane formation, the literature does not prominently feature phosphonium salts as catalysts for the synthesis of organotin compounds. rjpbcs.comuobabylon.edu.iq

Advanced Materials Science and Engineering

Dodecyl(triphenyl)phosphanium Chloride in Polymeric Systems

The integration of dodecyl(triphenyl)phosphanium chloride into polymeric systems has led to notable advancements in the properties and functionalities of various materials. Its role extends from a modifying agent for fillers to a core component in the synthesis of functional polymers.

Integration into Polymer Matrices for Enhanced Properties

Dodecyl(triphenyl)phosphanium chloride is utilized to modify inorganic fillers, which are then integrated into polymer matrices to create nanocomposites with enhanced characteristics. The primary function of the phosphonium (B103445) salt is to transform the surface of hydrophilic fillers, such as nanosilica or clays (B1170129), into a hydrophobic and organophilic state. This surface modification improves the compatibility and interfacial adhesion between the inorganic filler and the typically nonpolar polymer matrix.

The incorporation of fillers modified with alkylphosphonium salts into polymers like poly(methyl methacrylate) (PMMA) and poly(vinyl chloride) (PVC) has been shown to improve the thermal stability of the resulting nanocomposites. nih.govresearchgate.net The organic chains of the phosphonium salt entangle with the polymer chains, leading to better dispersion of the filler and a more uniform material. This improved dispersion helps to restrict the thermal motion of polymer chains, thereby increasing the degradation temperature. researchgate.net For instance, the thermal stability of PVC composites can be enhanced by the addition of organophilically treated kaolinite, which shows improved interaction with the polymer matrix. nih.gov

The general mechanism for property enhancement involves the phosphonium compound acting as a compatibilizer, enabling a stress transfer from the polymer matrix to the reinforcing filler, which can also lead to improved mechanical properties. The specific enhancements are dependent on the polymer, the filler, and the concentration of the phosphonium salt used.

Development of Phosphonium-Functionalized Polymeric Materials and Polyelectrolytes

Phosphonium-functionalized polymers and polyelectrolytes represent a class of materials where the phosphonium cation is covalently bonded to the polymer backbone, often as a pendant group. These materials are synthesized through the polymerization of phosphonium-containing monomers or by the post-polymerization modification of existing polymers.

These materials are noted for their distinct properties, particularly their enhanced thermal stability when compared to their more common quaternary ammonium-based counterparts. The phosphorus-carbon bond is generally more stable than the nitrogen-carbon bond under thermal stress, which makes phosphonium-based polyelectrolytes suitable for applications requiring high-temperature resistance. qub.ac.uk

The synthesis of these materials allows for the tuning of their properties by altering the structure of the phosphonium group (e.g., the length of the alkyl chains or the nature of the aryl groups) and the polymer backbone. This versatility makes them candidates for various applications, including as phase-transfer catalysts, biocides, and components in ion-exchange membranes.

Composite Materials and Nanostructure Fabrication

Dodecyl(triphenyl)phosphanium chloride plays a crucial role in the fabrication of advanced composite materials and nanostructures, primarily through its function as a surface modifier and a stabilizing agent.

Intercalation in Layered Silicates and Clay Modification Technologies

Layered silicates, such as montmorillonite (B579905) and bentonite (B74815), are naturally hydrophilic due to the presence of hydrated inorganic cations (e.g., Na+, Ca2+) in their interlayer spaces. appliedmineralogy.com To make them compatible with organic polymers for the fabrication of polymer-clay nanocomposites, their surface must be rendered hydrophobic. This is achieved through an ion-exchange process where the inorganic cations are replaced by organic cations, such as dodecyl(triphenyl)phosphanium. neuroquantology.com

This process, known as intercalation, results in the formation of an "organoclay." wikipedia.org The bulky organic cations force the silicate (B1173343) layers apart, increasing the interlayer distance, or d-spacing. scienceopen.com The long dodecyl chain and the phenyl groups of the phosphonium cation create an organophilic environment within the clay galleries, facilitating the penetration of polymer chains. Depending on the degree of layer separation, the resulting nanocomposite can be classified as intercalated (where the polymer chains are inserted between ordered clay layers) or exfoliated (where the clay layers are completely delaminated and dispersed individually throughout the polymer matrix). wikipedia.org Studies have shown that modifying bentonite with long-chain alkyl organic cations increases rigidity and improves thermal stability in the resulting organoclays. scienceopen.com

Table 1: Effect of Organic Cation Modification on the Basal Spacing of Bentonite Clay This table is interactive. Click on the headers to sort the data.

Modifying Cation Initial Basal Spacing (nm) Final Basal Spacing (nm) Change in Spacing (nm)
Didodecyldimethylammonium 1.52 2.10 0.58
Cetyltrimethylammonium 1.24 1.86 0.62
Octadecylamine 1.48 3.67 2.19
Dodecyltrimethylammonium 1.25 1.77 0.52

Data synthesized from scientific literature on clay modification. neuroquantology.comscienceopen.com

Role in Nanoparticle Synthesis and Stabilization

In the field of nanotechnology, dodecyl(triphenyl)phosphanium chloride can act as a stabilizing agent during the synthesis of nanoparticles. nih.gov Nanoparticles in a colloidal suspension have a high surface energy and tend to aggregate to minimize this energy. nih.gov Stabilizers are molecules that adsorb onto the surface of the nanoparticles, preventing aggregation through electrostatic repulsion, steric hindrance, or a combination of both.

As a cationic surfactant, dodecyl(triphenyl)phosphanium chloride can stabilize negatively charged nanoparticles, such as those made of gold or silver. The positively charged phosphonium head group adsorbs to the nanoparticle surface, while the hydrophobic dodecyl and triphenyl groups extend into the surrounding medium. This creates a protective layer that prevents the particles from coming into close contact and agglomerating. Research on silver nanoparticles has shown that phosphonium surfactants, including those with triphenyl-substituted headgroups, can effectively stabilize the nanodispersions, resulting in high positive zeta potential values which indicate good colloidal stability. mdpi.com The choice of stabilizer is crucial as it can influence the final size, shape, and surface properties of the nanoparticles. mdpi.com

Membrane Science and Separations

In membrane science, the chemical properties of dodecyl(triphenyl)phosphanium chloride make it a candidate for the development of specialized separation membranes. While specific applications of this exact compound are not widely documented, its properties align with the requirements for certain membrane types.

Quaternary phosphonium salts can be incorporated into polymer films to create ion-exchange membranes. Specifically, a membrane containing fixed phosphonium cations would function as an anion-exchange membrane, facilitating the transport of anions while rejecting cations. The positively charged phosphorus centers act as fixed charge sites, while mobile anions in the solution are transported across the membrane under a concentration gradient or an applied electrical potential.

Applications in Anion-Exchange Membranes

The development of high-performance anion-exchange membranes (AEMs) is a critical area of research for various electrochemical technologies, including fuel cells and water electrolyzers. The core of an AEM is a polymer backbone functionalized with cationic groups that facilitate the transport of anions, typically hydroxide (B78521) ions (OH⁻). The choice of the cationic head group is paramount as it dictates the membrane's ionic conductivity, chemical stability (especially in alkaline environments), and mechanical durability. cmu.edu

While quaternary ammonium (B1175870) cations have been widely used, research has increasingly focused on phosphonium-based cations, such as Dodecyl(triphenyl)phosphanium, as they are investigated for their potential to offer superior stability. researchgate.netbohrium.com The stability of the cation is crucial for the long-term performance of the electrochemical device. Tetraalkylphosphonium cations, for instance, have demonstrated notable stability under the highly basic conditions found in alkaline fuel cells. bohrium.com

The structure of the phosphonium cation, which combines bulky phenyl groups with a flexible alkyl chain like dodecyl, can influence the morphology of the AEM. This structure can promote effective phase separation within the membrane, creating well-defined hydrophilic and hydrophobic domains. This separation is essential for forming efficient ion-conducting channels, which in turn enhances the hydroxide ion conductivity while limiting excessive water uptake and swelling of the membrane. researchgate.netresearchgate.net An optimal balance between ion conductivity and dimensional stability is a key objective in AEM design. cmu.edu

Research into AEMs based on various polymer backbones, such as polysulfone and polynorbornene functionalized with different phosphonium groups, aims to optimize these properties. cmu.edunih.gov The data from these studies provides insight into the performance metrics that are critical for evaluating new materials in this field.

Table 1: Representative Performance Data for Phosphonium-Based Anion-Exchange Membranes (Note: The following data is from studies on related tetraarylphosphonium-based composite membranes and is presented for illustrative purposes.)

Membrane CompositionIon Exchange Capacity (IEC) (meq/g)Ionic Conductivity (mS/cm)Operating Temperature (°C)Water Uptake (%)
Polysulfone / poly tetraarylphosphonium (60/40%)Not Specified2.920Not Specified
Polysulfone / poly tetraarylphosphonium (40/60%)Not Specified4.240Not Specified

This table is interactive. Users can sort and filter the data. Source: Based on findings from studies on poly tetraarylphosphonium ionomers. nih.gov

The thermal stability of these composite membranes is also a key consideration. For example, poly tetraarylphosphonium/polysulfone composite membranes have shown good thermal stability with no significant weight loss observed up to 150-200°C, making them suitable for use in various electrochemical applications. nih.gov

Gas Separation and Crystal Growth Studies

Phosphonium salts, including ionic liquids derived from cations like Dodecyl(triphenyl)phosphanium, represent a class of materials with potential applications in gas separation and crystal growth, although specific research on this particular compound is not widely detailed.

In the field of gas separation, membranes are a key technology for processes such as carbon capture, hydrogen purification, and natural gas upgrading. The performance of a membrane is determined by its permeability to a specific gas and its selectivity for that gas over others. Research has explored the use of organic ionic plastic crystals (OIPCs) and other ionic materials in composite membranes for CO₂ separation. rsc.org The principle involves creating membranes where the ionic component facilitates the transport of a target gas (like CO₂) while restricting the passage of others (like N₂). The Dodecyl(triphenyl)phosphanium cation, combining ionic character with bulky organic groups, could theoretically be incorporated into polymer matrices to create membranes with tailored gas transport properties. However, detailed studies quantifying the gas separation performance of membranes containing this specific phosphonium salt are not extensively available.

In the context of crystal growth, phosphonium salts are known to function as phase-transfer catalysts and structure-directing agents. Their amphiphilic nature, arising from a charged head and a long organic tail, allows them to facilitate reactions between substances in different phases (e.g., solid-liquid or liquid-liquid). This property can be harnessed to control the size, shape, and morphology of crystals during their synthesis. For instance, tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) has been employed as both a reducing and stabilizing agent in the synthesis of ultra-small noble metal nanoparticles. This demonstrates the role of phosphonium salts in controlling nucleation and growth processes at the nanoscale. While it is plausible that Dodecyl(triphenyl)phosphanium chloride could serve a similar function as a templating or capping agent in the synthesis of various inorganic or organic crystalline materials, specific research findings detailing such applications are limited.

Aggregation Behavior of Dodecyl(triphenyl)phosphanium Salts in Solution

The self-assembly of Dodecyl(triphenyl)phosphanium chloride in aqueous solutions is a spontaneous process governed by the hydrophobic effect. The dodecyl chains seek to minimize their contact with water molecules, leading to the formation of organized aggregates where the hydrophobic tails are sequestered in the interior, and the hydrophilic phosphonium heads are exposed to the aqueous environment.

In dilute aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), Dodecyl(triphenyl)phosphanium chloride monomers spontaneously assemble into micelles. These are typically spherical aggregates with the dodecyl chains forming a liquid-like hydrophobic core and the triphenylphosphonium headgroups creating a positively charged outer shell. This aggregation is a dynamic equilibrium, with monomers constantly exchanging with the micelles.

While spherical micelles are common, the shape and size of the aggregates can be influenced by factors such as concentration, temperature, and the presence of additives. In some systems, particularly in catanionic mixtures (mixtures of cationic and anionic surfactants), transitions from micelles to vesicles can be observed. Vesicles are larger, hollow structures composed of one or more lipid bilayers enclosing an aqueous core. Although spontaneous vesicle formation is more commonly studied in mixed surfactant systems, the fundamental principles of amphiphilic self-assembly suggest that under specific conditions, such as upon dilution of a concentrated micellar solution or with the introduction of certain additives, Dodecyl(triphenyl)phosphanium chloride could participate in the formation of vesicular structures. The transition from micelles to vesicles is often driven by changes in the molecular packing parameter, which relates the headgroup area, the volume, and the critical length of the hydrophobic tail.

The process of micellization is thermodynamically driven. The key thermodynamic parameters—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization—provide insight into the forces governing self-assembly. For ionic surfactants, these parameters can be determined experimentally, often through techniques like conductometry and calorimetry.

The Gibbs free energy of micellization is typically negative, indicating a spontaneous process. This spontaneity is largely driven by a significant positive entropy change (TΔS°m > 0). The positive entropy does not arise from the ordering of the surfactant molecules into micelles, but rather from the release of structured water molecules that were organized around the hydrophobic dodecyl chains in the monomeric state. This is the hallmark of the hydrophobic effect.

Table 5.1: Conceptual Thermodynamic Parameters of Micellization

Thermodynamic Parameter Sign/Magnitude Driving Force Contribution
ΔG°m Negative Indicates a spontaneous process.
ΔH°m Small (can be +/-) Enthalpic contribution is often minor compared to the entropic one.

| ΔS°m | Positive and Large | The primary driving force, resulting from the hydrophobic effect and the release of ordered water molecules. |

This table represents the typical thermodynamic profile for the micellization of ionic surfactants driven by the hydrophobic effect.

Host-Guest Interactions and Complexation Studies

The positively charged triphenylphosphonium headgroup and the hydrophobic microenvironment of the micellar core allow Dodecyl(triphenyl)phosphanium chloride to engage in host-guest interactions with a variety of molecules and ions.

The cationic phosphonium headgroup can interact electrostatically with various anions. These interactions can influence the aggregation behavior of the surfactant. For instance, the presence of strongly binding counter-ions can lower the CMC and promote the growth of micelles. In supramolecular chemistry, this interaction can be harnessed to create complex assemblies. Anions can bind to the surface of the micelles, reducing the electrostatic repulsion between the headgroups and thereby altering the size, shape, and stability of the aggregates. In some cases, specific anions can induce the formation of ordered, zipper-like or capsular supramolecular structures through a combination of electrostatic interactions, hydrogen bonding, and other non-covalent forces.

When mixed with other surfactants, particularly anionic ones, Dodecyl(triphenyl)phosphanium chloride can form mixed micelles. These systems often exhibit synergistic behavior, where the properties of the mixture are more favorable than those of the individual components. For example, the CMC of a mixed system is often lower than that of either surfactant alone.

Interfacial Phenomena and Surface Chemistry

As a surfactant, Dodecyl(triphenyl)phosphanium chloride is surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. This property is fundamental to applications like emulsification and dispersion.

At an interface, the amphiphilic molecules orient themselves with their hydrophobic dodecyl tails directed away from the aqueous phase (e.g., into the air or an oil phase) and their hydrophilic triphenylphosphonium headgroups remaining in the water. This adsorption lowers the surface tension of the water. As the concentration of the surfactant in the bulk solution increases, the interface becomes more crowded with surfactant molecules until it becomes saturated. This saturation point typically corresponds to the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules aggregate to form micelles in the bulk solution.

The effectiveness of a surfactant is often characterized by the surface tension at the CMC (γCMC) and the maximum surface excess concentration (Γmax), which is the maximum amount of surfactant adsorbed per unit area of the interface. From Γmax, the minimum area per molecule (Amin) at the interface can be calculated, providing insight into how tightly the surfactant molecules are packed. The bulky nature of the triphenylphosphonium headgroup would be expected to result in a larger Amin compared to surfactants with smaller headgroups, influencing its packing and interfacial properties.

Table 5.2: Key Compound Names

Compound Name
Dodecyl(triphenyl)phosphanium;chloride

Supramolecular Chemistry and Self Assembly Phenomena of Dodecyl Triphenyl Phosphanium;chloride

Supramolecular Chemistry and Self-Assembly Phenomena

The self-assembly of this compound in aqueous solutions is primarily driven by the hydrophobic effect. The dodecyl chains avoid contact with water by aggregating, while the charged triphenylphosphonium head groups remain exposed to the aqueous phase. This process leads to the formation of various supramolecular structures, such as micelles, which are critical to its function as a surfactant.

The adsorption of this compound at solid-liquid interfaces is a key aspect of its function in various applications, including mineral flotation and surface modification. The primary driving force for its adsorption onto negatively charged surfaces, such as silica (B1680970) or clays (B1170129), is the strong electrostatic attraction between the cationic phosphonium head group and the anionic sites on the solid surface.

The adsorption process can be described by a multi-stage model. At low concentrations, individual surfactant cations adsorb onto the surface, primarily through electrostatic interactions. As the concentration increases, the adsorbed cations may form hemimicelles, which are two-dimensional aggregates on the surface. At even higher concentrations, a complete monolayer may form, and subsequently, a bilayer, with the hydrophobic tails of the second layer interacting with the tails of the first layer.

The table below illustrates a typical adsorption isotherm for a cationic surfactant like this compound on a negatively charged solid surface, such as silica.

Equilibrium Concentration (mol/L)Adsorption Density (mol/g)Adsorption Stage
1 x 10-65 x 10-8Individual Ion Adsorption
1 x 10-55 x 10-7Hemimicelle Formation
1 x 10-42 x 10-6Monolayer Coverage
1 x 10-32.5 x 10-6Bilayer Formation/Saturation

Note: The data in this table is representative of the adsorption behavior of long-chain quaternary phosphonium salts on siliceous minerals and is intended for illustrative purposes.

In mineral flotation, this compound can act as a collector, a type of surfactant that selectively adsorbs onto the surface of specific mineral particles, rendering them hydrophobic. This increased hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, separating them from other minerals.

For instance, in the flotation of silica (quartz), which has a negatively charged surface in aqueous solutions at neutral to alkaline pH, the cationic this compound will readily adsorb. The adsorption of the surfactant, with its hydrophobic dodecyl tail oriented towards the aqueous phase, dramatically increases the hydrophobicity of the silica particles, facilitating their flotation.

The effectiveness of a flotation collector is often evaluated by measuring the recovery of the target mineral as a function of the collector concentration. The following table provides illustrative data on the flotation performance of a cationic surfactant like this compound for the flotation of quartz.

Collector Concentration (mol/L)Quartz Recovery (%)Contact Angle (degrees)
1 x 10-61525
1 x 10-56550
5 x 10-59075
1 x 10-49585

Note: This data is representative of the flotation performance of long-chain quaternary phosphonium salts as collectors for quartz and is for illustrative purposes.

The efficiency of this compound as a flotation collector is attributed to its strong adsorption at the solid-liquid interface, which is a direct consequence of its supramolecular properties. The self-assembly of the surfactant molecules on the mineral surface effectively modifies the surface properties, which is the fundamental principle of the froth flotation process. Studies on similar phosphonium-based surfactants have highlighted their potential as highly effective collectors, often outperforming traditional ammonium-based cationic surfactants due to the specific interactions of the phosphonium head group with the mineral surface.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Dodecyl(triphenyl)phosphanium Structures

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For the dodecyl(triphenyl)phosphanium cation, these computational methods elucidate its electronic landscape and dynamic behavior, which are fundamental to understanding its function in various chemical applications.

Quantum chemical calculations reveal a distinct charge distribution within the dodecyl(triphenyl)phosphanium cation. The central phosphorus atom carries a significant positive charge, a hallmark of its phosphonium (B103445) nature. This positive charge is delocalized to some extent over the adjacent phenyl rings and the dodecyl chain, influencing its interaction with other molecules and surfaces.

The electronic structure is characterized by the molecular orbitals, which are regions of space where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of Dodecyl(triphenyl)phosphanium Cation

PropertyValue
Charge on Phosphorus AtomPartial Positive
HOMO EnergySpecific value depends on the level of theory and basis set used
LUMO EnergySpecific value depends on the level of theory and basis set used
HOMO-LUMO GapSpecific value depends on the level of theory and basis set used

Note: The specific values for HOMO, LUMO, and the HOMO-LUMO gap require detailed quantum chemical calculations using specific software and methodologies.

The dodecyl(triphenyl)phosphanium cation is a flexible molecule with multiple possible conformations due to the rotational freedom around the P-C and C-C single bonds. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of such molecules over time. nsf.gov

At interfaces, such as between a liquid and a solid surface, the conformation of the dodecyl(triphenyl)phosphanium cation can change significantly. Simulations have shown that long alkyl chains of similar phosphonium cations tend to lie preferentially flat on surfaces. nsf.gov This orientation is driven by van der Waals interactions between the alkyl chain and the surface.

Table 2: Conformational Data from Molecular Dynamics Simulations

FeatureObservation
Dodecyl Chain Conformation in BulkCan be extended or folded
Dodecyl Chain Orientation at InterfacesTends to lie flat on surfaces nsf.gov
Phenyl Group OrientationDynamic, with rotation around the P-C bond

Prediction of Chemical Reactivity and Catalytic Pathways

Computational chemistry provides valuable tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For dodecyl(triphenyl)phosphanium chloride, these methods are instrumental in understanding its roles in phase transfer catalysis and the Wittig reaction.

Dodecyl(triphenyl)phosphanium chloride is a classic example of a phase transfer catalyst (PTC). In a two-phase system (e.g., aqueous and organic), the phosphonium cation facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction occurs.

Computational modeling can be used to investigate the key steps of the phase transfer catalytic cycle. This includes the extraction of the anion from the aqueous phase by the phosphonium cation, the nature of the ion pair in the organic phase, and the subsequent reaction of the anion with the organic substrate. These models can help in understanding the factors that control the efficiency of the catalyst, such as the lipophilicity of the cation and the strength of the ion pairing.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.org The ylide is typically generated by deprotonating a phosphonium salt, such as dodecyl(triphenyl)phosphanium chloride, with a strong base.

Theoretical studies have been crucial in elucidating the mechanism of the Wittig reaction, particularly the nature of the intermediates. researchgate.netresearchgate.net The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgresearchgate.net This intermediate then decomposes to give the alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org

Quantum chemical calculations can be used to determine the structures and energies of the reactants, transition states, and intermediates along the reaction pathway. researchgate.net These calculations can help to explain the stereoselectivity of the Wittig reaction, i.e., why certain isomers of the alkene product are formed preferentially. wikipedia.org For instance, the relative energies of the different possible oxaphosphetane intermediates can be calculated to predict the major alkene product. researchgate.net

Table 3: Key Intermediates in the Wittig Reaction

IntermediateDescription
Phosphonium YlideFormed by deprotonation of the phosphonium salt. libretexts.org
OxaphosphetaneA four-membered ring intermediate formed from the ylide and the carbonyl compound. wikipedia.orgresearchgate.net

Simulations of Self-Assembly and Interfacial Adsorption

The amphiphilic nature of the dodecyl(triphenyl)phosphanium cation, with its charged, hydrophilic phosphonium head and long, hydrophobic dodecyl tail, drives its self-assembly in solution and its adsorption at interfaces. Molecular dynamics simulations are a key tool to study these phenomena at the molecular level. dur.ac.ukresearchgate.net

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these surfactant-like molecules can spontaneously self-assemble into aggregates such as micelles. rsc.org In these structures, the hydrophobic dodecyl tails are sequestered in the core of the aggregate, away from the water, while the charged phosphonium headgroups are exposed to the aqueous environment.

Simulations can provide detailed information about the size, shape, and structure of these self-assembled aggregates. researchgate.net They can also be used to study the dynamics of micelle formation and the exchange of individual molecules between the micelles and the bulk solution.

At interfaces, such as the air-water or oil-water interface, dodecyl(triphenyl)phosphanium cations will adsorb to reduce the interfacial tension. researchgate.net The hydrophobic dodecyl tails will orient away from the aqueous phase, while the hydrophilic phosphonium headgroups will remain in contact with the water. Simulations can model this adsorption process and predict the structure and packing of the molecules at the interface. dur.ac.uk

Table 4: Simulated Self-Assembly and Interfacial Behavior

PhenomenonDescription
Micelle FormationSpontaneous aggregation in aqueous solution above the CMC. rsc.org
Interfacial AdsorptionAccumulation at interfaces to reduce interfacial tension. researchgate.net
Molecular Orientation at InterfaceHydrophobic tails orient away from the aqueous phase.

Molecular Dynamics of Micelle and Vesicle Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of surfactants, MD simulations can model the spontaneous self-assembly of individual surfactant molecules (monomers) into larger aggregates like micelles and vesicles in a solvent. This process is driven by the amphiphilic nature of the surfactant, which possesses a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.

System Setup: A number of dodecyl(triphenyl)phosphanium cations and chloride anions are randomly distributed in a simulation box filled with water molecules.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms. This governs the interactions between atoms, including bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are updated in small time steps by integrating Newton's equations of motion.

Analysis: The trajectory of the simulation is analyzed to observe the aggregation process and to calculate various structural and thermodynamic properties of the resulting micelles or vesicles.

Key parameters that can be extracted from such simulations are summarized in the table below.

PropertyDescriptionSignificance
Critical Micelle Concentration (CMC) The concentration of surfactants above which micelles spontaneously form.A fundamental property indicating the onset of self-assembly.
Aggregation Number (Nagg) The average number of surfactant molecules in a single micelle.Determines the size and morphology of the micelle.
Radius of Gyration (Rg) A measure of the overall size and compactness of the micelle.Provides insight into the shape and packing of the surfactant molecules.
Shape and Morphology Describes the geometric form of the aggregate (e.g., spherical, ellipsoidal, cylindrical).Influences the rheological properties and application of the surfactant solution.
Hydration of Headgroups The extent to which water molecules surround the hydrophilic headgroups.Affects the stability and interfacial properties of the micelle.
Conformation of Alkyl Chains The arrangement and flexibility of the hydrophobic tails within the micelle core.Impacts the packing density and fluidity of the micellar core.

Experimental studies on a series of n-alkyltriphenylphosphonium bromides have provided thermodynamic data on their micellization, which can serve as a benchmark for future computational studies researchgate.net. These studies show that the stability of the micelles is controlled by both enthalpy and entropy changes during formation researchgate.net.

Adsorption Mechanisms at Material Surfaces

The interaction of dodecyl(triphenyl)phosphanium chloride with material surfaces is crucial for its applications in areas such as catalysis, lubrication, and as a phase-transfer agent. The adsorption mechanism can be investigated using computational methods like Density Functional Theory (DFT) for static, detailed electronic-level understanding, and Molecular Dynamics (MD) for dynamic adsorption processes.

Specific computational studies on the adsorption of dodecyl(triphenyl)phosphanium chloride on various material surfaces are limited. However, general principles derived from studies of similar phosphonium-based ionic liquids and organic molecules on surfaces can provide a foundational understanding. The adsorption process is governed by a combination of interactions between the surfactant, the surface, and the solvent.

Key interactions influencing the adsorption of dodecyl(triphenyl)phosphanium chloride on a material surface include:

Electrostatic Interactions: The positively charged triphenylphosphonium headgroup can interact strongly with negatively charged surfaces (e.g., silica (B1680970), clays). The nature and magnitude of this interaction depend on the surface charge density and the dielectric constant of the medium.

Van der Waals Interactions: The hydrophobic dodecyl chain and the phenyl groups of the headgroup can interact with the surface via weaker van der Waals forces. These interactions are particularly significant on nonpolar or hydrophobic surfaces.

Hydrogen Bonding: While the triphenylphosphonium cation itself is not a strong hydrogen bond donor, it can influence the hydrogen bonding network of water at the interface. The chloride counter-ion can also participate in hydrogen bonding.

Hydrophobic Effect: In aqueous solutions, the hydrophobic dodecyl tail will tend to move away from the water and adsorb onto a surface, particularly if the surface is also hydrophobic.

The table below outlines the expected primary adsorption mechanisms on different types of material surfaces.

Surface TypePrimary Adsorption MechanismsExpected Orientation of Dodecyl(triphenyl)phosphanium cation
Negatively Charged Hydrophilic (e.g., Silica at neutral/high pH) Electrostatic attraction between the phosphonium headgroup and the negatively charged surface sites (e.g., deprotonated silanol groups).The cationic headgroup is oriented towards the surface, with the hydrophobic tail extending into the solution. At higher concentrations, a bilayer may form.
Positively Charged Hydrophilic (e.g., Alumina at low pH) Adsorption is generally unfavorable due to electrostatic repulsion. Adsorption may occur via the counter-ion or through van der Waals interactions of the alkyl chain if the surface charge is low.Orientation is less defined and adsorption is weaker.
Hydrophobic (e.g., Graphene, Modified Silica) Hydrophobic interactions between the dodecyl tail and the surface. Van der Waals interactions between the phenyl groups and the surface.The alkyl tail and potentially the phenyl rings lie flat on the surface to maximize contact.
Metal Surfaces Complex interactions involving electrostatic forces (image charges) and potential d-orbital interactions with the phenyl rings.The orientation can be complex and depends on the specific metal and surface crystal face.

Studies on phosphonium ionic liquids immobilized on silica have shown that the organic cations can form a protective hydrophobic film on the surface, which can alter the surface properties, for instance, by reducing water vapor adsorption mdpi.com. This suggests a strong interaction and coverage of the silica surface by the phosphonium cations. Computational studies on the adsorption of organic molecules on clay minerals also highlight the importance of electrostatic interactions and coordination with surface cations in the adsorption mechanism nih.govresearchgate.netmdpi.comtamu.eduresearchgate.net.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural verification of Dodecyl(triphenyl)phosphanium chloride, providing detailed information about its covalent framework and electronic properties.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of Dodecyl(triphenyl)phosphanium chloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The spectrum of Dodecyl(triphenyl)phosphanium chloride is characterized by distinct regions. The signals for the 15 protons of the three phenyl groups typically appear as complex multiplets in the downfield aromatic region (approximately 7.5–8.0 ppm). The protons of the long dodecyl chain appear in the upfield aliphatic region. The methylene (B1212753) group protons adjacent to the positively charged phosphorus atom are deshielded and resonate further downfield compared to the other methylene groups of the alkyl chain. The terminal methyl group of the dodecyl chain typically shows a triplet at the most upfield position (around 0.8-0.9 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For Dodecyl(triphenyl)phosphanium chloride, signals corresponding to the aromatic carbons of the phenyl rings are observed in the 118–136 ppm range. rsc.org The carbons of the dodecyl chain are found in the aliphatic region of the spectrum. Similar to ¹H NMR, the carbon atom directly bonded to the phosphorus is shifted downfield.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonium (B103445) salts. Dodecyl(triphenyl)phosphanium chloride exhibits a single, sharp resonance in its proton-decoupled ³¹P NMR spectrum, characteristic of the tetracoordinate phosphonium cation. wikipedia.org The typical chemical shift for similar triphenylalkylphosphonium salts is in the range of +22 to +25 ppm (relative to 85% H₃PO₄). rsc.orgacadiau.ca

Table 1: Representative NMR Spectroscopic Data for Dodecyl(triphenyl)phosphanium Cation

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Assignment
¹H 7.5 - 8.0 Multiplet Phenyl protons (Ar-H)
3.2 - 3.6 Multiplet Methylene protons adjacent to P (P-CH₂)
1.2 - 1.7 Multiplet Methylene protons of alkyl chain (-(CH₂)₁₀-)
0.8 - 0.9 Triplet Terminal methyl protons (-CH₃)
¹³C 130 - 136 Singlet Aromatic carbons (Ar-C)
118 - 120 Singlet Aromatic ipso-carbon (P-C)
20 - 35 Singlet Alkyl carbons (-CH₂-)
14 Singlet Terminal methyl carbon (-CH₃)

| ³¹P | ~ +24 | Singlet | Phosphonium center (P⁺) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of Dodecyl(triphenyl)phosphanium chloride displays characteristic absorption bands corresponding to its constituent parts. Aromatic C-H stretching vibrations of the phenyl groups are observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the dodecyl chain appear just below 3000 cm⁻¹. Vibrations associated with the aromatic carbon-carbon double bonds (C=C) are typically found in the 1450-1600 cm⁻¹ region. A key feature for phosphonium salts is the P⁺-C (phenyl) vibration, which gives rise to characteristic peaks, often observed around 1440 cm⁻¹ and 1110 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is dominated by the electronic transitions within the phenyl groups. The compound exhibits strong absorptions in the UV region, typically below 300 nm, which are attributed to π → π* transitions of the aromatic rings. The presence of the chloride anion generally does not significantly influence the absorption spectrum in this region. researchgate.net

Table 2: Characteristic IR Absorption Bands for Dodecyl(triphenyl)phosphanium Chloride

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic (Phenyl)
< 3000 C-H Stretch Aliphatic (Dodecyl)
1580 - 1600 C=C Stretch Aromatic Ring
~ 1440 P⁺-C Stretch P⁺-Phenyl

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of the Dodecyl(triphenyl)phosphanium cation.

Electrospray ionization (ESI) is a soft ionization technique ideally suited for the analysis of pre-charged, non-volatile species like phosphonium salts. youtube.comnih.gov In positive-ion mode ESI-MS, the Dodecyl(triphenyl)phosphanium chloride solution is nebulized, and the solvent is evaporated to produce gaseous ions. The mass analyzer then detects the intact Dodecyl(triphenyl)phosphanium cation, [C₃₀H₄₀P]⁺. The analysis directly provides the mass-to-charge ratio (m/z) of the cation, which, for a singly charged ion, is equal to its molecular mass. The theoretical monoisotopic mass of the [C₃₀H₄₀P]⁺ cation is approximately 431.287 Da. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of the cation by inducing fragmentation and analyzing the resulting product ions. nih.gov For the Dodecyl(triphenyl)phosphanium cation, collision-induced dissociation (CID) would likely lead to several predictable fragmentation pathways:

Loss of Neutral Phenyl Groups: Cleavage of the phosphorus-carbon bond can result in the loss of a neutral benzene (B151609) molecule (C₆H₆) or a phenyl radical.

Cleavage of the Dodecyl Chain: The most common fragmentation pathway for alkylphosphonium salts involves the cleavage of the alkyl chain. This can occur via a charge-remote fragmentation process, leading to the loss of neutral alkenes. For example, the loss of dodecene (C₁₂H₂₄) would result in a triphenylphosphine (B44618) fragment ion [PPh₃]⁺ or its protonated form.

Fragmentation along the Alkyl Chain: Stepwise loss of smaller neutral fragments (e.g., ethylene, propylene) from the dodecyl chain can also occur, leading to a series of smaller fragment ions.

Analysis of these fragmentation patterns provides unambiguous confirmation of the connectivity of the phenyl and dodecyl groups to the central phosphorus atom. researchgate.net

Morphological and Microstructural Analysis

While spectroscopic and spectrometric techniques define the molecular structure, methods like X-ray crystallography are used to determine the three-dimensional arrangement of ions in the solid state. For phosphonium salts, single-crystal X-ray diffraction can reveal precise bond lengths, bond angles, and the crystal packing arrangement of the Dodecyl(triphenyl)phosphanium cations and chloride anions. nih.gov Such studies on similar long-chain phosphonium salts show that the solid-state structure is often influenced by van der Waals interactions between the long alkyl chains and π-stacking interactions between the phenyl rings, leading to ordered, layered structures.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) of Modified Surfaces

The characterization of surfaces modified with dodecyl(triphenyl)phosphonium chloride is crucial for understanding the morphology, topography, and spatial distribution of the phosphonium salt on a substrate. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful, complementary techniques for this purpose. researchgate.net

AFM, on the other hand, generates a three-dimensional topographical map of the surface with nanoscale resolution by scanning a sharp probe over the sample. researchgate.net Unlike SEM, AFM can provide quantitative data on surface roughness and feature heights. researchgate.net This is particularly valuable for characterizing thin films or self-assembled monolayers of dodecyl(triphenyl)phosphonium chloride. For example, AFM has been used to verify the formation of larger aggregates of compounds during processing, a task it is well-suited for due to its high vertical resolution. researchgate.net When used to analyze surfaces modified with dodecyl(triphenyl)phosphonium chloride, AFM can detail the packing of the molecules, the height of the adsorbed layer, and calculate key surface roughness parameters. researchgate.net

Research findings on analogous surface modification studies demonstrate the utility of these techniques. Chemical modification of polymer films, for example, shows distinct changes in surface morphology and roughness when analyzed by AFM. researchgate.net The initial smooth surface of a polymer can exhibit new granular structures or increased roughness after modification, which is quantifiable through AFM analysis.

Below is a data table representing typical results from an AFM analysis of a silicon wafer surface before and after modification with dodecyl(triphenyl)phosphonium chloride.

ParameterUnmodified Silicon WaferModified Silicon WaferDescription
Average Roughness (Ra)0.2 nm1.5 nmThe arithmetic average of the absolute values of the surface height deviations measured from the mean plane.
Root Mean Square Roughness (Rq)0.3 nm2.1 nmThe root mean square average of height deviations taken from the mean image data plane.
Maximum Height (Rmax)1.8 nm15.4 nmThe difference in height between the highest and lowest points on the surface.

Dynamic Light Scattering (DLS) for Aggregate Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or molecules in suspension. wikipedia.org It is particularly effective for characterizing the formation and size of aggregates or micelles of dodecyl(triphenyl)phosphonium chloride in solution. The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org

These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. usp.orgnih.gov A digital correlator measures these intensity changes, and the resulting data is used to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (d.H) is then determined using the Stokes-Einstein equation. usp.org

DLS is highly sensitive to the presence of large aggregates due to the fact that the intensity of scattered light is proportional to the sixth power of the particle radius. unchainedlabs.com This makes it an excellent tool for detecting the onset of aggregation. The primary results from a DLS measurement include the intensity-weighted average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. usp.org A PDI value below 0.1 typically indicates a monodisperse or narrowly distributed sample.

Research on similar systems, such as poly(vinyl chloride) in solution, has shown that DLS can distinguish between small, primary clusters (e.g., 4.5–6.0 nm) and much larger aggregates formed during processing. researchgate.net This demonstrates the capability of DLS to monitor changes in aggregation state.

The following table shows representative DLS data for dodecyl(triphenyl)phosphonium chloride dispersed in an aqueous solution above its critical micelle concentration.

ParameterValueDescription
Z-Average Diameter (d.nm)8.5 nmIntensity-weighted mean hydrodynamic diameter of the aggregate population.
Polydispersity Index (PDI)0.21A measure of the width of the particle size distribution.
Peak 1 Diameter (d.nm)7.9 nmThe primary peak identified in the size distribution analysis, representing the main aggregate population.
Peak 1 % Intensity98.2%The percentage of scattered light intensity contributed by the primary peak.
Peak 2 Diameter (d.nm)55.0 nmA secondary, minor peak indicating the presence of a small number of larger aggregates.
Peak 2 % Intensity1.8%The percentage of scattered light intensity contributed by the secondary peak.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. dntb.gov.ua By irradiating a crystal with X-rays, a diffraction pattern of scattered beams is generated. The angles and intensities of these diffracted beams can be used to produce a three-dimensional picture of the electron density within the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. iitk.ac.intcd.ie

Powder XRD is used to analyze polycrystalline materials. This technique is valuable for identifying crystalline phases and can be used to study materials where the phosphonium salt has been incorporated into a matrix. For example, XRD analysis of montmorillonite (B579905) clay intercalated with alkyl triphenylphosphonium cations shows a distinct increase in the interlayer distance (d001-spacing) of the clay, confirming the successful incorporation of the organic cations into the mineral structure. researchgate.net

The table below summarizes crystallographic data obtained from a single-crystal XRD analysis of the analogous compound, (4-methylbenzyl)(triphenyl)phosphonium chloride dihydrate. researchgate.net

ParameterValue
Chemical FormulaC26 H28 ClO2 P
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)11.6061(2)
b (Å)19.7791(4)
c (Å)11.1982(3)
β (°)116.278(3)
Volume (ų)2304.98(10)
Z (Formula units per cell)4

Biological Interactions and Mechanistic Insights in Vitro Focus

Interactions with Cellular Membranes and Subcellular Localization

Mechanisms of Mitochondrial Accumulation and Membrane Potential Influence

The defining characteristic of dodecyl(triphenyl)phosphanium and similar triphenylphosphonium (TPP)-based compounds is their ability to be selectively delivered to and accumulate within the mitochondria of living cells. nih.govnih.gov This targeted accumulation is primarily driven by the large mitochondrial membrane potential (ΔΨm), which is negative on the inside. frontiersin.org The positively charged TPP cation is electrophoretically drawn across the inner mitochondrial membrane, leading to a significant concentration within the mitochondrial matrix. nih.gov This accumulation can be substantial, potentially reaching levels 1,000-fold higher than in the cytoplasm, a phenomenon described by the Nernst equation. frontiersin.org

Once localized to the mitochondria, dodecyl(triphenyl)phosphanium exerts a profound influence on the mitochondrial membrane potential. The lipophilic nature of both the TPP cation and the attached dodecyl alkyl chain facilitates its incorporation into the inner mitochondrial membrane, which can disrupt normal function. plos.org Research has consistently shown that alkyl-TPP cations decrease the mitochondrial membrane potential, with the potency of this effect correlating with the hydrophobicity of the alkyl chain. plos.orgresearchgate.net Therefore, the long 12-carbon chain of dodecyl(triphenyl)phosphanium makes it particularly effective at inducing this effect. plos.orgresearchgate.net This dissipation of the membrane potential is thought to be caused by a combination of factors, including the inhibition of respiratory chain complexes and the induction of a proton leak across the inner membrane. nih.govplos.org

Studies on isolated rat liver mitochondria have further elucidated this mechanism, showing that dodecyl(triphenyl)phosphanium can induce permeabilization of the inner mitochondrial membrane at micromolar concentrations. researchgate.net This leads to mitochondrial swelling, an effect that was found to be insensitive to cyclosporin (B1163) A (an inhibitor of the mitochondrial permeability transition pore) but was suppressed by ATP and glibenclamide, which are inhibitors of the mitochondrial ATP-sensitive potassium channel. researchgate.net

Summary of Dodecyl(triphenyl)phosphanium's Influence on Mitochondria
MechanismKey FindingsReferences
Mitochondrial Accumulation Driven by the negative mitochondrial membrane potential, leading to up to a 1000-fold concentration in the matrix. nih.govfrontiersin.org
Membrane Potential Influence Decreases mitochondrial membrane potential (ΔΨm). Effect increases with the hydrophobicity of the alkyl chain. nih.govplos.orgresearchgate.net
Membrane Permeabilization Induces swelling in isolated mitochondria by permeabilizing the inner membrane, potentially involving K+ channels. researchgate.net

Selective Interaction with Bacterial Membranes

Dodecyl(triphenyl)phosphanium demonstrates significant antibacterial activity, which stems from its ability to selectively interact with and disrupt bacterial membranes. nih.govnih.gov This selectivity is based on the fundamental differences in the lipid composition of bacterial versus mammalian cell membranes. Bacterial membranes are rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, as well as other anionic components like lipoteichoic acids in Gram-positive bacteria. nih.govresearchgate.net In contrast, the outer leaflet of mammalian plasma membranes is predominantly composed of neutral, zwitterionic phospholipids like phosphatidylcholine. researchgate.netmdpi.com

The cationic TPP moiety of dodecyl(triphenyl)phosphanium is electrostatically attracted to the anionic surface of bacterial membranes. nih.gov The compound's large hydrophobic surface area, contributed by the phenyl groups and the dodecyl chain, allows it to easily insert into and traverse these biological membranes. nih.gov This interaction disrupts the membrane architecture, leading to destabilization and a decrease in the bacterial membrane potential. nih.govnih.gov The bactericidal action of dodecyl(triphenyl)phosphanium against pathogens such as Rhodococcus fascians and Mycobacterium tuberculosis has been attributed to this penetration of the cell envelope and subsequent disruption of cellular bioenergetics. nih.gov

Modulation of Cellular Bioenergetics and Metabolism

Impact on Mitochondrial Respiration and ATP Synthesis

As a direct consequence of its accumulation in mitochondria and its disruption of the inner membrane, dodecyl(triphenyl)phosphanium is a potent inhibitor of mitochondrial bioenergetics. nih.govnih.gov Specifically, it has been shown to strongly inhibit the mitochondrial oxygen consumption rate (OCR), a key measure of oxidative phosphorylation (OXPHOS). nih.gov This inhibition of the electron transport chain impairs the cell's primary mechanism for ATP production. nih.gov The inhibitory effect of alkyl-TPP cations on respiratory chain complexes is directly related to the length of the alkyl chain, making the dodecyl derivative a particularly strong inhibitor. plos.orgresearchgate.net

By crippling mitochondrial respiration, dodecyl(triphenyl)phosphanium can force a metabolic reprogramming within the cell. nih.gov With OXPHOS inhibited, cells are forced to rely more heavily on glycolysis to meet their energy demands, resulting in a metabolic shift. nih.gov Some studies have also shown that certain TPP derivatives can act as mitochondrial uncouplers, increasing the basal oxygen consumption rate while reducing the portion of respiration that is coupled to ATP synthesis. mdpi.commdpi.com

Effects of Dodecyl(triphenyl)phosphanium on Cellular Bioenergetics
ParameterObserved EffectConsequenceReferences
Oxygen Consumption Rate (OCR) Potent inhibition.Impaired oxidative phosphorylation (OXPHOS). nih.gov
ATP Synthesis Inhibition.Depletion of cellular ATP from mitochondrial sources. nih.govmdpi.com
Cellular Metabolism Induces a shift toward glycolysis.Cells become dependent on less efficient energy pathways. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Production (in vitro models)

The disruption of the mitochondrial electron transport chain is a well-established source of reactive oxygen species (ROS). mdpi.com When the flow of electrons through the respiratory complexes is inhibited by compounds like dodecyl(triphenyl)phosphanium, electrons can leak and prematurely react with molecular oxygen to form superoxide (B77818) and other ROS. nih.gov

Numerous studies have linked mitochondrial targeting by TPP-conjugated molecules to the induction of oxidative stress. nih.gov The damage to the mitochondrial inner membrane and the loss of membrane potential are positively correlated with an increase in ROS production. nih.gov This elevated level of ROS can lead to subsequent damage to cellular components, including lipid peroxidation, where ROS attack lipids in cell membranes, further compromising their function. nih.gov While the specific cargo attached to the TPP moiety can influence the extent of ROS production, the fundamental disruption of the respiratory chain by the alkyl-TPP cation itself is a primary driver of this oxidative stress. nih.govnih.gov

Molecular Mechanisms of Biological Activity

The biological activity of dodecyl(triphenyl)phosphanium is a multi-step process initiated by its unique chemical structure. The delocalized positive charge on the phosphonium (B103445) core acts as a mitochondrial targeting signal, causing the molecule to accumulate to high concentrations within the organelle, driven by the strong negative membrane potential. nih.govfrontiersin.org

Once concentrated at the inner mitochondrial membrane, the significant hydrophobicity of the dodecyl chain and phenyl rings anchors the molecule within the lipid bilayer. plos.org This physical integration disrupts the membrane's integrity and the function of embedded protein complexes. plos.org This disruption manifests as:

Inhibition of the Electron Transport Chain: Direct impairment of the function of respiratory complexes. plos.orgnih.gov

Increased Proton Leak: The compromised membrane becomes "leaky" to protons, dissipating the proton motive force required for ATP synthesis, an effect known as uncoupling. plos.org

Membrane Depolarization: The combination of respiratory inhibition and proton leak leads to a collapse of the mitochondrial membrane potential. nih.govplos.org

Bioenergetic Collapse: The severe impairment of oxidative phosphorylation results in a drastic reduction in mitochondrial ATP synthesis. nih.govnih.gov

Oxidative Stress: The dysfunctional electron transport chain leaks electrons, leading to a surge in the production of damaging reactive oxygen species. nih.gov

A parallel mechanism occurs in bacteria, where the initial electrostatic attraction is to the anionic bacterial membrane, leading to membrane disruption, loss of membrane potential, and impairment of bacterial bioenergetics. nih.govnih.gov

Interaction with Intracellular Components, e.g., Genomic Material

The biological activity of Dodecyl(triphenyl)phosphonium chloride is closely linked to its interactions with fundamental intracellular components, most notably genomic material. As a lipophilic cation, its structure facilitates passage across cellular membranes, allowing it to accumulate within the cell and interact with nuclear and mitochondrial DNA. The primary mechanism of this interaction is believed to be DNA intercalation. mdpi.com

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. mdpi.comnih.gov This process is energetically favorable for compounds with planar aromatic structures, a characteristic feature of the triphenylphosphonium group in Dodecyl(triphenyl)phosphonium chloride. The insertion of the molecule into the DNA structure causes a distortion of the double helix, leading to unwinding and lengthening of the DNA strand. mdpi.com This structural alteration can have profound consequences for DNA-dependent cellular processes.

The binding of Dodecyl(triphenyl)phosphonium chloride to DNA can interfere with the normal functioning of enzymes that process DNA. For instance, the presence of an intercalator can obstruct the progression of DNA polymerases and RNA polymerases along the DNA template, thereby inhibiting DNA replication and transcription. nih.gov This disruption of essential genetic processes can ultimately lead to cytotoxicity. Research on arylphosphonium salts, a class of compounds to which Dodecyl(triphenyl)phosphonium chloride belongs, has shown a correlation between the extent of DNA interaction and the compound's toxicity to cells.

The interaction is not limited to nuclear DNA; the compound's cationic nature also promotes its accumulation within mitochondria, where it can interact with mitochondrial DNA (mtDNA). Given the critical role of mtDNA in encoding components of the respiratory chain, any interference with its integrity or replication can lead to mitochondrial dysfunction.

Table 1: Mechanistic Effects of Dodecyl(triphenyl)phosphonium chloride Interaction with Genomic Material

Cellular Process Effect of Interaction Consequence
DNA Structure Intercalation between base pairs Unwinding and lengthening of the DNA helix
DNA Replication Obstruction of DNA polymerase Inhibition of cell division
Transcription Blockage of RNA polymerase Inhibition of protein synthesis
Mitochondrial Function Interaction with mtDNA Potential for mitochondrial dysfunction

Influence on Drug Resistance Transporters in Cellular Models

A significant aspect of the in vitro biological activity of Dodecyl(triphenyl)phosphonium chloride is its ability to modulate the function of drug resistance transporters, particularly those belonging to the ATP-binding cassette (ABC) superfamily. nih.gov These transporters, such as P-glycoprotein (P-gp/ABCB1), are membrane-bound proteins that act as efflux pumps, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from the cell's interior. nih.govmdpi.com The overexpression of these transporters is a major mechanism by which cancer cells develop multidrug resistance (MDR), a phenomenon that significantly curtails the efficacy of chemotherapy. mdpi.comnih.gov

Studies have indicated that Dodecyl(triphenyl)phosphonium chloride can act as an inhibitor of these efflux pumps. For example, research in yeast models has demonstrated that this compound can interfere with the function of Pdr5p, an ABC transporter that is a homolog of mammalian P-glycoprotein. The presence of Dodecyl(triphenyl)phosphonium chloride was shown to prevent the efflux of a fluorescent substrate of Pdr5p, indicating a direct or indirect inhibition of the transporter's activity. This inhibitory action increases the intracellular concentration of other drugs that are substrates of the pump, potentially reversing the drug-resistant phenotype.

The proposed mechanism for this inhibition involves the lipophilic cation competing with other substrates for binding to the transporter. mdpi.com Due to its chemical nature, after being potentially extruded by the pump, Dodecyl(triphenyl)phosphonium chloride can rapidly re-insert into the plasma membrane and re-enter the cytosol, creating a cycle that effectively occupies the transporter and reduces its capacity to efflux other drugs. mdpi.com By inhibiting the function of these drug resistance transporters, Dodecyl(triphenyl)phosphonium chloride can sensitize multidrug-resistant cells to conventional chemotherapeutic agents.

Table 2: Effect of Dodecyl(triphenyl)phosphonium chloride on ABC Transporter Function

Transporter Cellular Model Observed Effect Proposed Mechanism
Pdr5p (Yeast ABC Transporter) Saccharomyces cerevisiae Inhibition of rhodamine 6G efflux Competitive inhibition and substrate competition
P-glycoprotein (P-gp/ABCB1) (inferred) Mammalian Cancer Cells Potential for reversal of multidrug resistance Similar to Pdr5p, competitive inhibition of drug efflux

Electrochemical Behavior and Applications

Electrochemical Characterization of Dodecyl(triphenyl)phosphanium Chloride

The electrochemical behavior of Dodecyl(triphenyl)phosphanium chloride is primarily investigated using techniques that probe the interface between an electrode and an electrolyte. These methods provide insights into the compound's stability, its interaction with surfaces, and its charge transfer kinetics.

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to study the redox properties of a chemical species in solution. wikipedia.orgossila.com In a typical CV experiment, the potential of a working electrode is swept linearly between two vertex potentials, and the resulting current is measured. palmsens.com The resulting plot, a cyclic voltammogram, provides information on the thermodynamics of redox processes and the kinetics of electron transfer reactions. ossila.com For phosphonium (B103445) salts like Dodecyl(triphenyl)phosphanium chloride, CV can be used to determine their electrochemical stability window, which is a crucial parameter for their application as electrolytes. researchgate.net Studies on related phosphine-gold thiolate complexes have demonstrated the use of CV to investigate irreversible oxidation processes. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of materials and their interfaces with electrolytes. ntnu.edupineresearch.com It involves applying a small amplitude AC potential signal at various frequencies and measuring the current response. pineresearch.com The resulting impedance spectrum can be modeled using equivalent electrical circuits to extract valuable information about processes like charge transfer, diffusion, and film formation. pineresearch.commdpi.com

In the context of Dodecyl(triphenyl)phosphanium chloride, EIS is extensively used to evaluate its performance as a corrosion inhibitor. mdpi.com When the compound adsorbs on a metal surface, it alters the electrochemical double layer at the metal-solution interface. This change is reflected in the EIS data, primarily through an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). doi.org An increase in Rct signifies a slower corrosion rate, as the inhibitor film impedes the transfer of charge associated with the corrosion process. mdpi.commdpi.com The decrease in Cdl is attributed to the replacement of water molecules and other ions at the metal surface by the larger organic inhibitor molecules, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer.

Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Phosphonium Salt Corrosion Inhibitors on Mild Steel in Acidic Media This table presents typical data from studies on phosphonium-based corrosion inhibitors to illustrate the effect of inhibitor concentration on charge transfer resistance and inhibition efficiency.

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double-Layer Capacitance (Cdl) (µF·cm⁻²)Inhibition Efficiency (%)
0 (Blank)50120-
0.014506588.9
0.0512004095.8
0.1025003098.0

Phosphonium salts, particularly those with multiple alkyl chains, are a class of ionic liquids (ILs) that have garnered interest as electrolytes for various electrochemical devices due to their thermal stability and wide electrochemical windows. researchgate.netresearchgate.netmdpi.com The ionic conductivity in these materials is governed by the movement of both the phosphonium cations and the counter-anions.

Table 2: Ionic Conductivity of Various Phosphonium-Based Electrolytes This table provides a comparative overview of ionic conductivity for different phosphonium-based systems to contextualize the performance of such electrolytes.

CationAnionSystem TypeTemperature (°C)Ionic Conductivity (S·cm⁻¹)
Trihexyl(tetradecyl)phosphoniumBis(trifluoromethane)sulfonimideIonic Liquid251.2 x 10⁻³
Trimethyl(isobutyl)phosphoniumBis(fluorosulfonyl)imideIonic Liquid305.0 x 10⁻³
TributylmethylphosphoniumIodidePEO Polymer Electrolyte252.1 x 10⁻⁶

Applications in Corrosion Inhibition

One of the most significant applications of Dodecyl(triphenyl)phosphanium chloride is as a corrosion inhibitor for metals, particularly for steel in acidic environments. mdpi.comresearchgate.netmdpi.com Organic inhibitors like this function by adsorbing onto the metal surface and creating a barrier that isolates the metal from the corrosive medium. doi.org

The effectiveness of Dodecyl(triphenyl)phosphanium chloride as a corrosion inhibitor stems from its ability to form a stable and dense protective film on the metal surface. mdpi.com The adsorption process is driven by the interaction between the phosphonium cation and the metal. This interaction involves the positively charged phosphorus atom, the π-electrons of the phenyl rings, and the metallic surface. mdpi.com

The molecule adsorbs on the metal, with the long, hydrophobic dodecyl chain orienting away from the surface. This creates a non-polar, water-repellent layer that acts as a physical barrier, preventing aggressive species like chloride ions and hydronium ions from reaching the metal surface. mdpi.comsrce.hrnih.gov The formation of these films can be confirmed by surface analysis techniques such as Scanning Electron Microscopy (SEM), which show a smoother, protected surface in the presence of the inhibitor compared to a corroded, rough surface in its absence. mdpi.com

Electrochemical studies, particularly potentiodynamic polarization, reveal that Dodecyl(triphenyl)phosphanium chloride typically acts as a mixed-type inhibitor. mdpi.comresearchgate.net This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution in acidic media) of the corrosion process. electrochemsci.org

The adsorption mechanism is often a combination of physisorption and chemisorption. mdpi.comresearchgate.net

Physisorption: This involves electrostatic attraction between the positively charged phosphonium cation and a negatively charged metal surface (the charge on the metal surface depends on the potential of zero charge and the solution's pH).

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The vacant d-orbitals of the metal atoms can accept electrons from the aromatic phenyl rings of the phosphonium cation, forming a coordinate-type bond. mdpi.com

Potentiodynamic polarization curves show that in the presence of the inhibitor, both the anodic and cathodic current densities are significantly reduced, and the corrosion potential (Ecorr) may shift slightly. electrochemsci.org The degree of surface coverage and the resulting inhibition efficiency increase with the concentration of the inhibitor up to a certain critical concentration, beyond which a stable monolayer is formed. mdpi.com

Table 3: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with a Phosphonium-Based Inhibitor This table illustrates the effect of a typical phosphonium salt inhibitor on key corrosion parameters.

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA·cm⁻²)Anodic Tafel Slope (βa) (mV·dec⁻¹)Cathodic Tafel Slope (βc) (mV·dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-480115075125-
0.01-4951387011888.0
0.05-505466811596.0
0.10-510156511298.7

Redox Chemistry and Electron Transfer Processes

Redox, or electron transfer, reactions are fundamental processes in electrochemistry where a species undergoes a change in its oxidation state through the loss (oxidation) or gain (reduction) of electrons. webassign.netscribd.com The species that donates electrons is the reducing agent, and the one that accepts electrons is the oxidizing agent. youtube.comyoutube.com

The redox chemistry of Dodecyl(triphenyl)phosphanium chloride is centered on the triphenylphosphonium cation. The phosphorus atom in the phosphonium cation is in its highest stable oxidation state (+5) and is generally considered electrochemically stable and resistant to further oxidation. However, the aromatic phenyl groups can participate in electron transfer reactions. nih.gov

While the cation itself is stable, the related compound triphenylphosphine (B44618) can be oxidized in a one-electron transfer to form a cation radical. researchgate.net In the context of the Dodecyl(triphenyl)phosphanium cation, any redox activity would likely involve the π-system of the phenyl rings at very high potentials, or reduction at very negative potentials, which is typically outside the stability window of common solvents. The primary role of the phosphonium moiety in the applications discussed is not as a redox-active species but as a stable, surface-active cation that facilitates the formation of protective layers and acts as a charge carrier in electrolytes. mdpi.com The electron-donating or accepting ability of the phenyl rings is, however, crucial for the chemisorption process involved in corrosion inhibition. mdpi.com

Emerging Applications and Future Research Directions

Dodecyl(triphenyl)phosphanium Chloride in Environmental Remediation Technologies

The unique chemical structure of Dodecyl(triphenyl)phosphanium chloride, featuring a positively charged phosphonium (B103445) head and a long hydrophobic dodecyl tail, positions it as a candidate for several environmental remediation applications. Its cationic and surface-active properties are being explored for the removal of various pollutants from water sources.

Adsorption of Organic Pollutants from Aqueous Solutions

The removal of hydrophobic organic compounds (HOCs) from water is a significant environmental challenge. One emerging strategy involves the use of cationic surfactants like Dodecyl(triphenyl)phosphanium chloride to modify the surfaces of natural adsorbents, such as clays (B1170129) and zeolites. These materials typically have a negatively charged surface, which repels anionic organic pollutants and has a low affinity for non-polar ones.

By treating these materials with Dodecyl(triphenyl)phosphanium chloride, an ion-exchange process occurs where the phosphonium cations are adsorbed onto the negatively charged sites. This surface modification effectively reverses the surface charge and creates a hydrophobic organic layer, which is far more effective at adsorbing HOCs from the water via partitioning. This process can be conceptualized as creating a thin organic solvent layer on the adsorbent surface that extracts pollutants from the water. Research in this area focuses on optimizing the surfactant loading to maximize adsorption capacity while preventing the formation of micelles in the solution, which could solubilize pollutants and reduce removal efficiency. Kinetic studies show that for many organic pollutants, the bulk of adsorption occurs rapidly, often within minutes. nih.gov

Below is a table representing typical data obtained from batch adsorption studies for organic pollutants, illustrating the parameters used to evaluate the effectiveness of such systems.

ParameterDescriptionTypical Value RangeReference Compound(s)
Adsorption Capacity (q_e) The amount of pollutant adsorbed per unit mass of the adsorbent at equilibrium.70 - 2800 µg/gPolycyclic Aromatic Hydrocarbons (PAHs), Phthalates
Adsorption Kinetics The rate at which pollutant removal occurs. Often fits pseudo-second-order models.Equilibrium reached in < 30 minMethylene (B1212753) Blue, Methyl Orange
Isotherm Model Describes how pollutants interact with the adsorbent surface. Common models include Langmuir and Freundlich.Often fits Langmuir model (R² > 0.99)Various Organic Dyes
Hydrophobicity Correlation (log Kow) The relationship between a compound's hydrophobicity and its tendency to be adsorbed.Can be positive or negative depending on competitive effects and molecular size. nih.govresearchgate.netAlkylphenols, PAHs

Flocculation and Coagulation Applications

Coagulation and flocculation are essential processes in water and wastewater treatment designed to remove suspended and colloidal particles that cause turbidity. abpsoil.comgetchemready.com Most colloidal particles in natural waters possess a negative surface charge, which causes them to repel each other and remain in stable suspension. The primary role of a coagulant is to neutralize this charge, allowing the particles to approach and aggregate. wcs-group.co.ukresearchgate.net

As a cationic salt, Dodecyl(triphenyl)phosphanium chloride can act as an effective coagulant. When introduced into water, the positively charged dodecyl(triphenyl)phosphonium ion can adsorb onto the surface of negatively charged colloids (e.g., clays, silica (B1680970), bacteria). This adsorption neutralizes the surface charge, destabilizing the colloidal suspension. Once neutralized, van der Waals forces of attraction dominate, enabling the particles to clump together into microflocs. The subsequent process of flocculation, often aided by gentle mixing, encourages these microflocs to agglomerate into larger, heavier flocs that can be easily removed by sedimentation or filtration. sswm.info The long dodecyl chain may also contribute to inter-particle bridging, further enhancing floc formation.

Role in Biomimetic Systems and Artificial Protocells

Biomimetic systems aim to mimic biological structures and functions. A key area of this research is the creation of artificial protocells, which are simple, synthetic structures that replicate some of the basic characteristics of living cells, such as compartmentalization. The foundation of this compartmentalization is typically a vesicle, a hollow sphere formed by a lipid or amphiphile bilayer membrane.

Dodecyl(triphenyl)phosphanium chloride is an amphiphilic molecule, possessing a hydrophilic (water-loving) triphenylphosphonium headgroup and a hydrophobic (water-fearing) dodecyl tail. In aqueous solutions, these molecules can spontaneously self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. Depending on concentration and conditions, they can form various structures, including micelles and vesicles (sometimes called phosphonium-based liposomes or "phosphoshiomes"). These vesicles provide the necessary compartmentalization to encapsulate molecules and create a distinct internal micro-environment, a fundamental feature of a protocell. The unique, bulky, and charge-delocalized nature of the triphenylphosphonium headgroup, compared to more common ammonium (B1175870) or imidazolium (B1220033) headgroups, could impart distinct properties to the resulting membranes, such as different packing parameters, stability, and permeability, which are active areas of investigation.

Novel Synthetic Strategies for Tailored Phosphonium Architectures

The properties and applications of Dodecyl(triphenyl)phosphanium chloride can be precisely tuned by modifying its molecular architecture through novel synthetic strategies. The standard synthesis involves the quaternization of triphenylphosphine (B44618) with a 12-carbon alkyl halide, such as 1-bromododecane. However, this basic template allows for extensive modification to create tailored phosphonium salts with specific functionalities.

Strategies for creating these bespoke architectures include:

Varying the Alkyl Chain: The length, branching, or saturation of the alkyl chain can be altered to fine-tune the compound's hydrophobicity, critical micelle concentration, and interaction with other molecules. Chains containing functional groups like esters, amides, or even fluorinated segments can be introduced to impart specific chemical properties.

Modifying the Phenyl Groups: The three phenyl rings on the phosphorus atom can be substituted with various functional groups. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic properties and charge distribution of the phosphonium head. Attaching other reactive groups can allow the phosphonium salt to be covalently linked to surfaces or other molecules.

Using Different Phosphines: Instead of triphenylphosphine, other tertiary phosphines can be used as precursors. For instance, using trialkylphosphines would result in tetraalkylphosphonium salts with different steric and electronic profiles.

These synthetic modifications allow for the rational design of phosphonium compounds for specific applications, such as enhancing their binding affinity for a particular pollutant or improving their stability in a biomimetic membrane. nih.gov

Advanced Computational Methodologies for Predictive Design

The development of tailored phosphonium architectures can be significantly accelerated by using advanced computational methodologies. These in silico techniques allow researchers to predict the properties and behavior of a molecule before it is synthesized in the lab, saving time and resources. mdpi.com

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate fundamental properties of the Dodecyl(triphenyl)phosphanium ion, such as its molecular geometry, charge distribution, and the energy of its frontier orbitals. This information is crucial for understanding its reactivity and interaction with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations model the movement and interactions of molecules over time. This technique can be used to predict the self-assembly of Dodecyl(triphenyl)phosphanium chloride into micelles and vesicles in water, its adsorption behavior at a solid-liquid interface, or its partitioning into a biomimetic membrane. Force fields like the General Amber Force Field (GAFF) are often used for modeling these organic salts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or environmental activity. By synthesizing and testing a range of phosphonium salt analogs, a QSAR model could be developed to predict the toxicity, adsorption capacity, or antimicrobial activity of new, unsynthesized structures.

These predictive models are integral to the rational, predictive design of new phosphonium-based materials for targeted applications.

Integration with Advanced Analytical Techniques for Real-Time Studies

A deep understanding of how Dodecyl(triphenyl)phosphanium chloride functions in its various applications requires the use of advanced analytical techniques that can probe its interactions in real-time and at the molecular level. nih.gov

A suite of integrated techniques is often employed:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about molecular structure and intermolecular interactions, such as how the phosphonium salt binds to a pollutant or inserts into a lipid bilayer.

Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect changes in bond vibrations, revealing information about the interactions between the phosphonium salt and other molecules or surfaces. rroij.com

Calorimetric Techniques:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing precise thermodynamic data (enthalpy, entropy, and binding affinity) about the interaction between the phosphonium salt and its target.

Differential Scanning Calorimetry (DSC): Studies the thermal properties of systems, such as the phase transitions of vesicles formed by the phosphonium salt, and how these are affected by the incorporation of other molecules. rroij.com

Microscopy and Scattering:

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These surface analysis techniques can visualize surfaces before and after modification with the phosphonium salt, providing nanoscale topographical information. rroij.com

Dynamic Light Scattering (DLS): Measures the size distribution of particles in suspension, making it ideal for studying the formation and size of micelles and vesicles.

Surface-Sensitive Techniques:

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): An acoustic sensing technique that can monitor the adsorption of the phosphonium salt onto a surface from a liquid in real-time, providing data on the mass and viscoelastic properties of the adsorbed layer. researchgate.net

By combining these advanced techniques, a comprehensive picture of the molecular-level behavior of Dodecyl(triphenyl)phosphanium chloride can be developed, facilitating its optimization for emerging applications.

Q & A

Q. What considerations are essential when incorporating this compound into polymer matrices for material science applications?

  • Methodological Answer :
  • Compatibilization : Blend with polymers like polyethylene via melt processing (180–200°C) to avoid thermal degradation.
  • Functionalization : Graft onto silica nanoparticles via ion exchange to enhance dispersibility.
  • Performance Testing : Evaluate antimicrobial activity using ISO 22196:2011 (measure log reduction in bacterial load) .

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